molecular formula C12H15N3 B1300033 4-(4-Methylpiperazin-1-yl)benzonitrile CAS No. 34334-28-6

4-(4-Methylpiperazin-1-yl)benzonitrile

Cat. No. B1300033
M. Wt: 201.27 g/mol
InChI Key: ZSDPKKGOSKXEHN-UHFFFAOYSA-N
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Patent
US08242175B2

Procedure details

1-methyl piperazine (805 μl, 7.6 mmol) was added to a solution of 4-(bromomethyl)benzonitrile (1 g, 5.1 mmol) and TEA (1.4 ml, 10.2 mmol) in DCM (15 ml) and the resulting mixture was stirred at room temperature for 24 hours. The solution was then diluted with DCM, washed with a 5% NaHCO3 solution and then with H2O. The organic phase was dried over Na2SO4 and evaporated to dryness to give 0.73 g of 4-(4-methyl-piperazin-1-yl)-benzonitrile as a white solid.
Quantity
805 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.BrC[C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1>C(Cl)Cl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
805 μL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
TEA
Quantity
1.4 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 5% NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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